

Application Note: High-Throughput Analysis of Isoprocarb Residues in Diverse Food Matrices

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Compound of Interest

Compound Name: Isoprocarb-d3

Cat. No.: B12411325

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Introduction

Isoprocarb (2-isopropylphenyl methylcarbamate) is a widely used carbamate insecticide effective against a variety of pests on crops such as rice and coffee.^{[1][2]} Due to its potential toxicity to humans and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for isoprocarb in various food commodities.^{[3][4]} Therefore, sensitive and reliable analytical methods are crucial for monitoring isoprocarb residues to ensure food safety and compliance with international trade standards.^{[3][5]} This application note describes a robust and efficient method for the determination of isoprocarb in a range of food matrices utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approach

The QuEChERS method has become a cornerstone of pesticide residue analysis in food due to its simplicity, speed, and minimal solvent consumption.^{[6][7]} This approach involves a simple liquid-liquid partitioning step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. Subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, enabling the accurate quantification of isoprocarb at trace levels.^{[6][8]}

Method Validation and Performance

The described method has been validated according to the European Commission SANTE 11312/2021 guidelines, demonstrating excellent performance characteristics across various food matrices.[3] Key validation parameters are summarized below.

Data Presentation

Table 1: Method Performance for Isoprocab in Coffee Beans[3][9]

Parameter	Result
Limit of Quantification (LOQ)	0.001 mg/kg
Recovery (at 0.001, 0.01, and 0.05 mg/kg)	85.6 - 102.6%
Repeatability (RSDr)	2.0 - 10.6%
Within-Laboratory Reproducibility (RSDw)	5.2 - 15.2%
Matrix Effect	-15% (low)

Table 2: Method Performance for Isoprocab in Other Food Matrices

Food Matrix	Analytical Method	LOQ (mg/kg)	Recovery (%)	Reference
Paddy	Not Specified	>0.03 (MRL)	Not Specified	[4]
Cucumber	HPLC	0.099 µg/mL (LOD)	87.12 - 90.60	[10]
Rice (spiked)	Micellar Electrokinetic Chromatography	0.3 µM (LOD)	95.5 ± 1.4	[11]

Experimental Protocols

Sample Preparation (Homogenization)

- For solid samples (e.g., fruits, vegetables, grains), chop and homogenize a representative portion using a high-speed blender.

- For liquid samples (e.g., juices), ensure the sample is well-mixed before extraction.
- Store homogenized samples at -20°C if not analyzed immediately.

QuEChERS Extraction

- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of cold water and let the mixture hydrate for approximately 15 minutes.[\[3\]](#)
- Add 15 mL of acetonitrile.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (4 g MgSO_4 , 1 g NaCl, and 0.5 g sodium citrate dibasic sesquihydrate).[\[5\]](#)
- Immediately shake by hand and then agitate on a mechanical shaker for 15 minutes.
- Centrifuge the tube at ≥ 7000 rpm for 5 minutes to achieve phase separation.

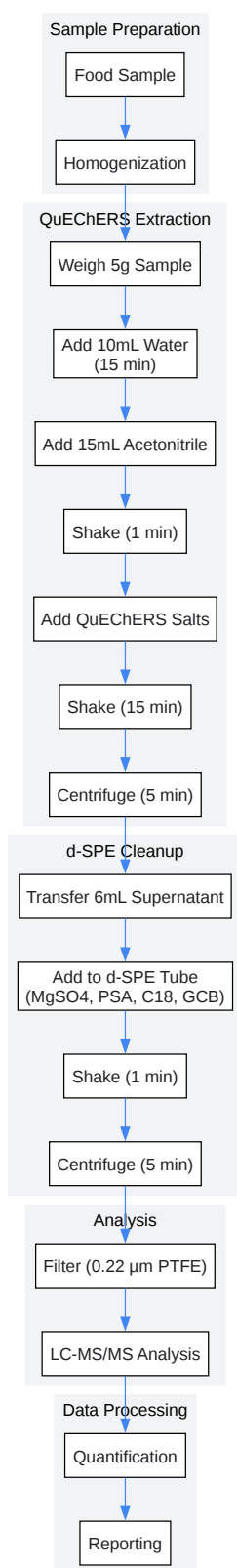
Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 4 g MgSO_4 , 0.4 g PSA (primary secondary amine), 0.4 g C18, and 0.2 g GCB (graphitized carbon black).[\[5\]](#)
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at high speed for 5 minutes.
- Take an aliquot of the cleaned extract for LC-MS/MS analysis. For initial screening, 1 mL can be filtered through a 0.22 μm PTFE syringe filter. For enhanced detection, 3 mL of the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 0.5 mL of acetonitrile.[\[3\]](#)

LC-MS/MS Analysis

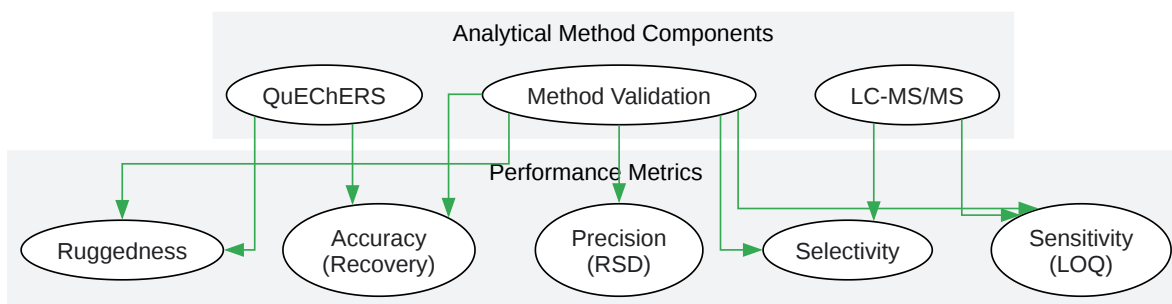
- Instrument: Triple Quadrupole LC-MS/MS System (e.g., AB Sciex 3500) coupled with a UHPLC system (e.g., Agilent 1290 Infinity).[3]
- Column: A suitable C18 column (e.g., Phenomenex C18, 3 μ m, 2 x 50 mm).[8]
- Mobile Phase:
 - A: Water with 0.1% formic acid.[3]
 - B: Acetonitrile with 0.1% formic acid.[3]
- Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.4 mL/min.[8]
- Injection Volume: 5-10 μ L.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for isoprocarb should be optimized for the specific instrument. For isoprocarb, a precursor ion of m/z 194.1 and product ions of m/z 95.0 and 77.0 have been reported.[6]

Mandatory Visualizations



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Caption: Experimental workflow for isoprocab analysis using QuEChERS and LC-MS/MS.



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Caption: Logical relationships in method development and validation.

Conclusion

The QuEChERS extraction method coupled with LC-MS/MS analysis provides a highly effective and efficient workflow for the routine monitoring of isoprocab residues in a wide variety of food matrices. The method is sensitive, accurate, and robust, meeting the stringent requirements of regulatory bodies for food safety analysis. The provided protocol can be readily implemented in analytical laboratories for high-throughput screening and quantification of isoprocab.

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